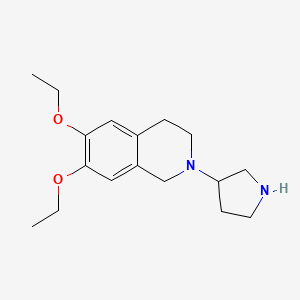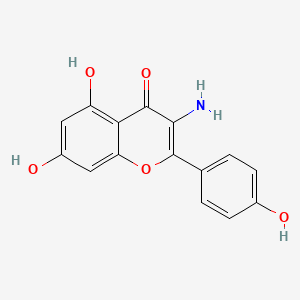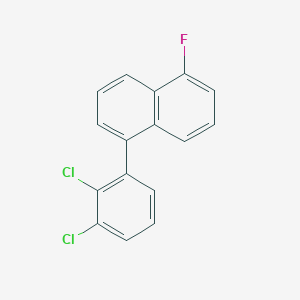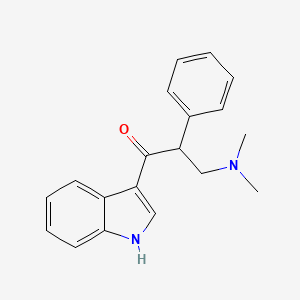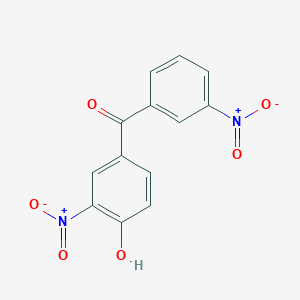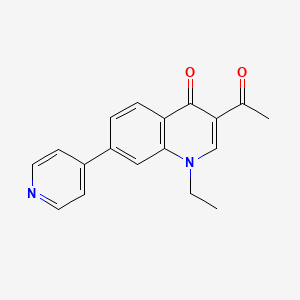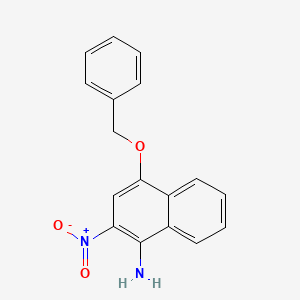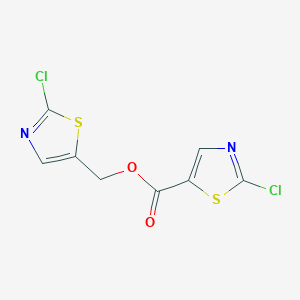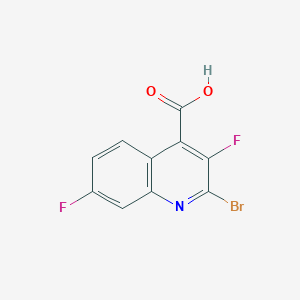
4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3,7-difluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H4BrF2NO2 and a molecular weight of 288.045 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,7-difluoroquinoline-4-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method is the reaction of 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3), followed by lithiation and treatment with dry carbon dioxide to form the desired carboxylic acid . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 2-bromo-3,7-difluoroquinoline-4-carboxylic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-3,7-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Applications De Recherche Scientifique
2-bromo-3,7-difluoroquinoline-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-bromo-3,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-3-fluoroquinoline-4-carboxylic acid
- 4-bromo-7,8-difluoroquinoline
- 3,7-difluoroquinoline-4-carboxylic acid
Uniqueness
2-bromo-3,7-difluoroquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential biological activity compared to similar compounds with only one halogen atom .
Propriétés
Numéro CAS |
834884-15-0 |
|---|---|
Formule moléculaire |
C10H4BrF2NO2 |
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
2-bromo-3,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-9-8(13)7(10(15)16)5-2-1-4(12)3-6(5)14-9/h1-3H,(H,15,16) |
Clé InChI |
LOMVTJJVKFVVKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(C(=C2C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


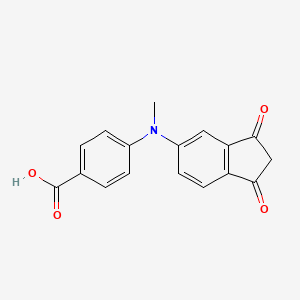
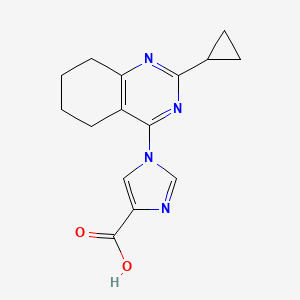
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)


